molecular formula C16H22N6O B7136929 N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7136929
M. Wt: 314.39 g/mol
InChI Key: BUKHOJQBRHKKHT-UHFFFAOYSA-N
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Description

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide is a synthetic compound that features a complex structure incorporating an imidazole ring, a pyridine ring, and a piperazine ring

Properties

IUPAC Name

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-18-16(23)21-9-7-20(8-10-21)12-14-3-4-15(19-11-14)22-6-5-17-13-22/h3-6,11,13H,2,7-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHOJQBRHKKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic synthesis The process begins with the preparation of the imidazole and pyridine intermediates, which are then coupled with a piperazine derivativeCommon reagents used in these reactions include ethylamine, piperazine, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxylic acid, while reduction could produce N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine.

Scientific Research Applications

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings are known to facilitate binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxylic acid
  • N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine

Uniqueness

N-ethyl-4-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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